molecular formula C7H3ClN2O2 B1354924 3-Chloro-4-nitrobenzonitrile CAS No. 34662-29-8

3-Chloro-4-nitrobenzonitrile

Cat. No.: B1354924
CAS No.: 34662-29-8
M. Wt: 182.56 g/mol
InChI Key: PAIMPYHIOHKXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H3ClN2O2 . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

3-Chloro-4-nitrobenzonitrile is a chemical compound that has been employed for the radiosynthesis of analogs of serotonin transporter (SERT) ligands . Therefore, its primary target can be considered as the serotonin transporter . The serotonin transporter is a key protein in the regulation of serotonin levels in the brain, which plays a crucial role in mood and emotional health.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of analogs for serotonin transporter ligands used in positron emission tomography (PET) studies . It interacts with various enzymes and proteins, including those involved in the synthesis of N-(4-cyano-2-nitrophenyl)glycine . The compound’s interactions are primarily characterized by weak intermolecular hydrogen bonds, such as C-H.O and C-H.N bonds .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound forms weak intermolecular hydrogen bonds, which stabilize its structure and facilitate its interactions with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cells . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns influence the compound’s activity and function, providing insights into its potential therapeutic applications and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 4-chloro-3-nitrobenzamide: One common method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride.

    Green Synthesis: Another method involves the use of ionic liquids as recycling agents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-Chloro-4-nitrobenzonitrile can undergo reduction reactions to form 3-chloro-4-aminobenzonitrile.

    Substitution: This compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, stannous chloride.

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Reduction: 3-Chloro-4-aminobenzonitrile.

    Substitution: Products depend on the nucleophile used, such as 3-chloro-4-aminobenzonitrile derivatives.

Properties

IUPAC Name

3-chloro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIMPYHIOHKXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566311
Record name 3-Chloro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34662-29-8
Record name 3-Chloro-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34662-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium nitrite (6.78 g in water (40 mL) at 0° C.) was slowly added to a solution of 4-amino-3-chloro-benzonitrile (10.5 g) in water (30 mL) and concentrated hydrochloric acid (30 mL) also at 0° C. After 10 minutes the solution was poured onto a suspension of cuprous oxide (3.48 g) and sodium nitrite (31.69 g) in water (100 mL) at 0° C. The ensuing mixture was stirred at 0° C. for 1 hour then at 23° C. for 1 hour. The resulting mixture was extracted with dichloromethane and the organic layer washed with saturated sodium chloride. The separated organic layer was dried over sodium sulfate and then concentrated to give 3-chloro-4-nitro-benzonitrile (11.31 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
31.69 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice cold solution of 4-amino-3-chlorobenzonitrile (1 g, 6.6 mmol) in concentrated HCl (2.5 mL) plus water (2.5 mL) a chilled solution of sodium nitrite (0.74 g, 1.62 eq) in water (3.6 mL) is added dropwise to maintain the reaction temperature <0° C. After stirring at 0° C. for 10 min, the mixture is added portion-wise to an ice cold solution of sodium nitrite (3.29 g, 7.22 eq) and copper(I) oxide (349 mg, 0.37 eq) in water 14.5 mL). Stirring is continued at 0° C. for 40 min, and then at room temperature for 0.5 h. The reaction mixture is extracted with dichloromethane (2×), the combined organic layers washed with saturated aqueous sodium chloride, dried (MgSO4), concentrated, and purified by silica gel chromatography to give 4-nitro-3-chlorobenzonitrile. 1H NMR (CDCl3): δ 7.96 (d, J=8.24 Hz, 1h), 7.88 (d, J=1.65 Hz, 1H), 7.63 (dd, J=1.65, 8.24 Hz, 1H.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
Quantity
14.5 mL
Type
solvent
Reaction Step Two
Quantity
349 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.